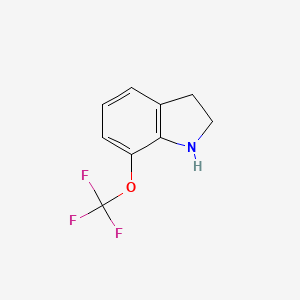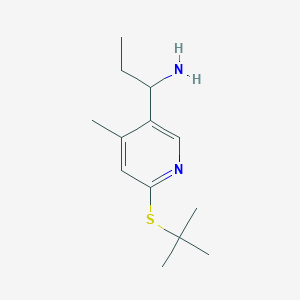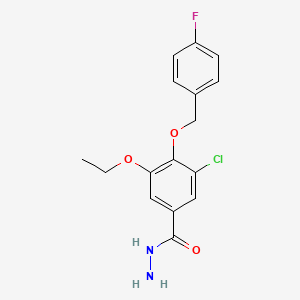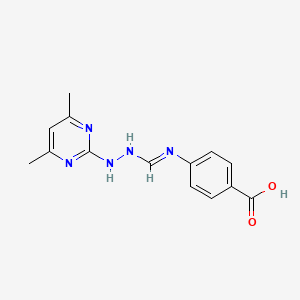![molecular formula C8H15NO B13009451 Octahydro-1H-cyclopenta[b]pyridin-5-ol](/img/structure/B13009451.png)
Octahydro-1H-cyclopenta[b]pyridin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-1H-cyclopenta[b]pyridin-5-ol: is a nitrogen-containing heterocyclic compound with the molecular formula C8H15NO. This compound features a cyclopentane ring fused to a pyridine ring, with an alcohol functional group attached to the fifth carbon. It is part of a broader class of compounds known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Diastereoselective Synthesis: One method involves a Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne.
Cyclization Reactions: Another approach involves cyclization reactions that form the octahydro-1H-cyclopenta[b]pyridine skeleton, which can then be further modified to introduce the alcohol group.
Industrial Production Methods: While specific industrial production methods for octahydro-1H-cyclopenta[b]pyridin-5-ol are not extensively documented, the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to modify the pyridine ring or other functional groups.
Substitution: Various substitution reactions can occur, particularly at the nitrogen atom or the alcohol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Modified pyridine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthesis of Bioactive Molecules: Octahydro-1H-cyclopenta[b]pyridin-5-ol is used as an intermediate in the synthesis of various bioactive molecules.
Biology and Medicine:
Industry:
Organic Materials: It can be used in the development of new materials with specific properties.
Mechanism of Action
Comparison with Similar Compounds
Octahydro-1H-cyclopenta[c]pyridine: Shares a similar core structure but differs in the position of the nitrogen atom.
Octahydrocyclopenta[c]pyran: Contains an oxygen atom instead of nitrogen, leading to different chemical properties.
Uniqueness:
Functional Group: The presence of the alcohol group in octahydro-1H-cyclopenta[b]pyridin-5-ol provides unique reactivity compared to its analogs.
Biological Activity:
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridin-5-ol |
InChI |
InChI=1S/C8H15NO/c10-8-4-3-7-6(8)2-1-5-9-7/h6-10H,1-5H2 |
InChI Key |
HEJSDYJCYOKLLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CCC2O)NC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl5-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13009372.png)
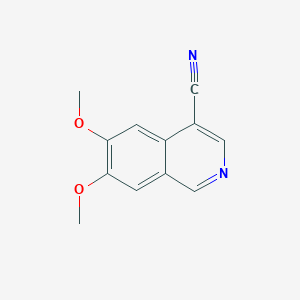
![1-(Pyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine](/img/structure/B13009376.png)
![5-Bromo-6-oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B13009380.png)
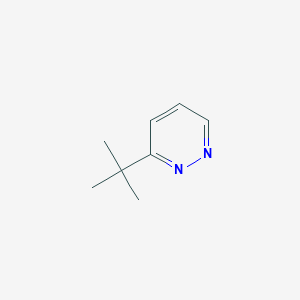
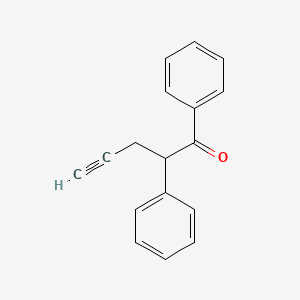
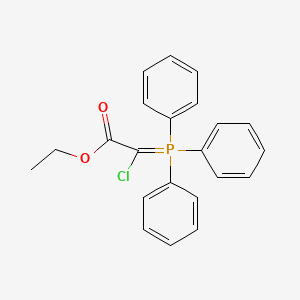
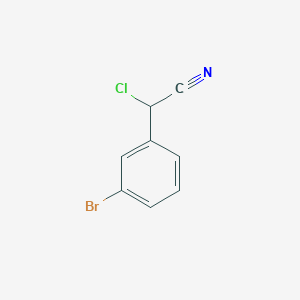
![2-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)propanoicacid](/img/structure/B13009421.png)
